molecular formula C27H40N4 B7780295 2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine

2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine

Cat. No.: B7780295
M. Wt: 420.6 g/mol
InChI Key: SEVAYKLDFUPKMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine (CAS Number: 865076-07-9) is a complex organic molecule featuring a sophisticated structure built around dual piperidine cores and terminal pyridine groups . This molecular architecture, connected by a flexible propyl chain, is designed to confer high affinity for specific biological receptors, making it a promising candidate for pharmacological research and development, particularly in the field of central nervous system (CNS) modulators . The presence of the pyridine rings at both ends of the molecule enhances its solubility and bioavailability, which are critical parameters for in vitro and in vivo experimental models . The primary research value of this compound lies in its potential as a key chemical tool for investigating cellular signaling pathways. Its structural features are characteristic of ligands designed to interact with G-protein coupled receptors (GPCRs) and other neuronal targets, similar to other piperidine-based compounds studied for their affinity at histamine H3 and sigma-1 receptors . Piperidine derivatives are frequently explored in medicinal chemistry for their antimycotic and receptor-modulating activities . Researchers can utilize this compound to probe complex biological mechanisms and support the development of novel therapeutic agents. This product is intended for research purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

2-[2-[4-[3-[1-(2-pyridin-2-ylethyl)piperidin-4-yl]propyl]piperidin-1-yl]ethyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H40N4/c1-3-16-28-26(8-1)14-22-30-18-10-24(11-19-30)6-5-7-25-12-20-31(21-13-25)23-15-27-9-2-4-17-29-27/h1-4,8-9,16-17,24-25H,5-7,10-15,18-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEVAYKLDFUPKMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCC2CCN(CC2)CCC3=CC=CC=N3)CCC4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H40N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Stepwise Piperidine Alkylation

The foundational approach involves alkylating piperidine precursors at the 4-position to install propyl and ethyl linkers. As demonstrated in, 4-(3-bromopropyl)piperidine serves as a key intermediate, reacting with 1-[2-(pyridin-2-yl)ethyl]piperidin-4-yl derivatives under basic conditions (K2CO3, DMF, 80°C). This SN2 displacement achieves 68–72% yields but requires rigorous exclusion of moisture to prevent hydrolysis. Alternative protocols from employ tert-butyl sulfinimine intermediates, enabling stereoselective benzylation via Grignard reagents (e.g., 4-tert-butylbenzylmagnesium chloride) with 85% enantiomeric excess.

Pyridine Ethylation via Nucleophilic Substitution

Introducing the 2-(pyridin-2-yl)ethyl groups necessitates activating pyridine at the 2-position. Patent details a regioselective method using 2-fluoro-6-methylpyridine, which undergoes nucleophilic substitution with ethanolamine derivatives under HF-pyridine catalysis (0°C to rt, 12 h), achieving 90% conversion. Subsequent hydrogenation (H2, Pd/C, EtOH) reduces imine intermediates to the desired ethylamine linkage.

Table 1: Comparative Alkylation Agents and Yields

Alkylation SiteReagentConditionsYield (%)Source
Piperidine N-43-bromopropylpiperidineK2CO3, DMF, 80°C68–72
Piperidine C-44-tert-butylbenzyl MgClTHF, −78°C, 2 h85
Pyridine C-2Ethanolamine/HF-pyridine0°C → rt, 12 h90

Catalytic Coupling Methods for Heterocyclic Assembly

Suzuki-Miyaura Cross-Coupling

The bipyridine motif is constructed via Suzuki coupling between halogenated pyridines and boronic acids. Source outlines a protocol using 2-bromo-6-(piperidin-1-yl)pyridine and 3-nitrophenylboronic acid in the presence of Pd(PPh3)4 (2 mol%), K2CO3 (3 eq), and dioxane/H2O (4:1) at 100°C (18 h), yielding 78% of the coupled product. This method’s efficiency hinges on rigorous degassing to prevent catalyst oxidation.

Reductive Amination for Piperidine-Pyridine Fusion

Linking the piperidine and pyridine subunits employs reductive amination. As per, condensing 4-(3-aminopropyl)piperidine with 2-pyridinecarboxaldehyde using NaBH3CN in MeOH (rt, 24 h) affords the secondary amine with 65% yield. Microwave-assisted conditions (100°C, 30 min) enhance reaction rates, albeit with slight yield reductions (58%) due to byproduct formation.

Ring-Closure Approaches for Piperidine Formation

Cyclocondensation of Amino Alcohols

Piperidine rings are synthesized via cyclization of δ-amino alcohols. Source reports treating 5-aminopentanol with HCl gas in toluene (reflux, 6 h) to form piperidine hydrochloride (92% yield). This method avoids metal catalysts, simplifying purification but requiring acidic workup.

Catalytic Hydrogenation of Pyridine Derivatives

Selective hydrogenation of pyridine to piperidine is achieved using Rh/Al2O3 under H2 (50 bar, 120°C, 8 h), as described in. This approach preserves pre-existing alkyl substituents, achieving >95% conversion with minimal over-reduction.

Purification and Characterization Techniques

Recrystallization Optimization

Final purification employs recrystallization from ethanol/water (3:1) at −20°C, yielding needle-like crystals with >99% purity (HPLC). Alternative solvent systems (e.g., acetonitrile/ethyl acetate) reduce particle aggregation but increase processing time by 30%.

Chromatographic Separation

Silica gel chromatography (EtOAc/hexane, 1:4 → 1:1 gradient) resolves regioisomeric byproducts, with Rf values of 0.32 (target) vs. 0.45 (di-alkylated impurity). High-performance liquid chromatography (HPLC) using a C18 column (MeCN/H2O + 0.1% TFA) confirms enantiomeric purity (>98% ee).

Reaction Optimization and Scalability Challenges

Temperature-Dependent Yield Variations

Elevating alkylation temperatures from 80°C to 100°C accelerates reaction kinetics but promotes elimination side reactions, reducing yields by 12–15%. Cryogenic conditions (−78°C) in Grignard reactions suppress proton transfer, enhancing selectivity.

Catalyst Loading Effects

Increasing Pd(PPh3)4 loading from 2% to 5% in Suzuki couplings marginally improves yields (78% → 82%) but escalates costs by 40%. Ligand screening (e.g., SPhos vs. XPhos) demonstrates that bulky phosphines enhance steric hindrance, reducing homocoupling byproducts .

Chemical Reactions Analysis

Functionalization at Piperidine Nitrogen

The tertiary amines in the piperidine rings can undergo further alkylation or acylation under specific conditions:

Reaction Type Conditions Outcome Source
N-Alkylation RX (alkyl halide), NaH, DMFQuaternary ammonium salt formation
N-Acylation Acid chloride, NEt₃, CH₂Cl₂Amide derivatives (e.g., acetylated piperidine)

Metabolic Transformations

In vivo studies of structurally similar piperidine derivatives suggest potential metabolic pathways :

  • Primary Pathways :

    • N-Oxidation : Cytochrome P450-mediated oxidation of the piperidine nitrogen to form N-oxide metabolites.

    • Hydroxylation : Oxidation of the propyl linker or ethyl side chains to generate hydroxylated intermediates.

  • Example Metabolites :

    • N-Oxide Derivative : Piperidine-N-oxide\text{Piperidine-N-oxide}

    • Propyl Hydroxylation : CH2CH(OH)CH2\text{CH}_2\text{CH(OH)CH}_2-linked bis-piperidine

Coordination Chemistry

The pyridine moieties can act as ligands for transition metals, forming complexes with potential catalytic or pharmaceutical applications :

  • Metal Binding :

    Compound+MCl2(M = Cu, Ni)[M(Compound)2]Cl2\text{Compound} + \text{MCl}_2 \, (\text{M = Cu, Ni}) \rightarrow [\text{M}(\text{Compound})_2]\text{Cl}_2
    • Stability : Enhanced in polar aprotic solvents (e.g., DMSO).

Stability and Degradation

The compound’s stability under acidic/basic conditions was inferred from related piperidine systems:

Condition Effect Source
Acidic (pH < 3) Protonation of pyridine nitrogen; no degradation
Basic (pH > 10) Potential ring-opening of piperidine under prolonged exposure

Scientific Research Applications

Chemical Properties and Structure

The compound's structure can be broken down into several key components:

  • Pyridine rings : Contribute to the compound's basicity and potential interactions with biological targets.
  • Piperidine moieties : Known for their role in drug design, they enhance the compound's binding affinity to various receptors.

The chemical formula is C22H30N4C_{22}H_{30}N_4, with a molecular weight of approximately 358.5 g/mol.

Antidepressant Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit antidepressant-like effects. The specific structure of this compound, which includes multiple piperidine units, suggests a potential for similar activity.

Case Study :
A study published in Drug Target Insights highlighted the antidepressant properties of piperidine derivatives, showing significant improvements in behavioral tests in rodent models . The compound's ability to modulate neurotransmitter levels may be a contributing factor.

Anticancer Properties

Compounds containing pyridine and piperidine have been evaluated for their anticancer activities. The structural features of 2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine may allow it to interact with cancer cell signaling pathways.

Data Table: Anticancer Activity of Piperidine Derivatives

CompoundCancer TypeIC50 (µM)Reference
Compound ABreast Cancer15
Compound BLung Cancer20
This compoundProstate CancerTBD

Neurological Disorders

The compound’s potential as a treatment for neurological disorders is under investigation. Its ability to cross the blood-brain barrier (BBB) due to its lipophilicity makes it a candidate for treating conditions like Alzheimer's disease.

Case Study :
Research has shown that compounds with similar structures can inhibit acetylcholinesterase, an enzyme involved in neurodegenerative diseases . This inhibition could lead to increased levels of acetylcholine, improving cognitive function.

Receptor Binding Affinity

Studies have demonstrated that compounds containing pyridine and piperidine can exhibit high affinity towards various receptors, including serotonin and dopamine receptors. This suggests potential applications in treating mood disorders and schizophrenia.

Toxicological Profile

Preliminary toxicological assessments indicate that while many piperidine derivatives are well-tolerated, comprehensive studies are necessary to ensure safety for human use.

Mechanism of Action

The mechanism by which 2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine exerts its effects involves binding to specific molecular targets, such as receptors or enzymes. The pyridine and piperidine rings allow for strong interactions with aromatic and hydrophobic pockets within proteins, facilitating the modulation of biological pathways. This compound can inhibit or activate specific receptors, leading to downstream effects on cellular functions .

Comparison with Similar Compounds

Core Framework and Substituent Analysis

The compound shares structural motifs with several piperidine-pyridine hybrids:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol)
2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine Bis-piperidine + pyridine Ethyl-pyridine, propyl bridge ~478.7 (calculated)
6-Methyl-2-(3-(4-(pyridin-2-yl)piperidin-1-yl)propyl)benzo[d]thiazole (20b) Piperidine + benzo[d]thiazole Benzo[d]thiazole, methyl group 407.5
3-Amino-4-(1,1-difluoropropyl)-6-[4-(methylsulfonyl)piperidinyl]thieno[2,3-b]pyridine-2-carboxamide Piperidine + thienopyridine Sulfonyl, difluoropropyl, carboxamide 432.5
Dexchlorpheniramine Pyridine + dimethylaminopropyl Chlorophenyl, dimethylamino 274.8

Key Observations :

  • The target compound’s bis-piperidine framework distinguishes it from monocyclic analogs like 20b or Dexchlorpheniramine .
  • Substituents such as benzo[d]thiazole (20b) or sulfonyl groups () alter hydrophobicity and electronic properties, impacting target selectivity.

Pharmacological Activity and Target Profiles

Target Selectivity

  • Kinase Inhibition : Analogs in bind MAPK1 via piperidine-pyrrolopyrimidine interactions . The target compound’s dual pyridine rings may favor similar ATP-binding pockets.
  • GPCR Modulation : Dexchlorpheniramine () acts as an H₁ antagonist . The target compound’s ethyl-pyridine groups could interact with histamine or adrenergic receptors but with lower affinity due to bulkier substituents.

Physicochemical and Spectral Properties

Calculated vs. Experimental Data

  • Melting Point : Piperidine derivatives in had melting points of 268–287°C . The target compound’s higher molecular weight (~478.7 g/mol) suggests a similar range.
  • Solubility : Pyridine-containing compounds in showed moderate aqueous solubility (logP ~2.5–3.5) . The target compound’s logP is likely higher (~4.0) due to hydrophobic propyl and ethyl chains.
  • Spectral Data : ¹H NMR of similar compounds () revealed δ 7.2–8.5 ppm for pyridine protons and δ 1.2–3.0 ppm for piperidine/alkyl groups . The target compound would exhibit analogous peaks.

Biological Activity

The compound 2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a multi-piperidine framework, which is often associated with various biological activities, including receptor interactions and enzyme inhibition. Its structural formula can be summarized as follows:

  • Chemical Formula: C22H30N4
  • Molecular Weight: 358.51 g/mol
  • IUPAC Name: this compound

Receptor Interaction

Research indicates that compounds with piperidine moieties often exhibit significant interactions with neurotransmitter receptors. For instance, studies have demonstrated that derivatives of piperidine can act as antagonists or agonists at various receptors, including:

  • Dopamine Receptors : Several piperidine derivatives show affinity for dopamine transporters (DAT), influencing dopaminergic signaling pathways critical in neurological disorders.
  • Serotonin Receptors : Compounds similar to the target molecule have been evaluated for their binding affinities to serotonin receptors (5-HT), indicating potential applications in treating mood disorders and anxiety .

Antimicrobial Activity

In vitro studies have assessed the antimicrobial properties of piperidine derivatives against various bacterial and fungal strains. For example, certain synthesized piperidine compounds demonstrated significant inhibitory effects on pathogens such as Xanthomonas axonopodis and Fusarium solani, suggesting their potential as antimicrobial agents .

Enzyme Inhibition

Research has highlighted the potential of piperidine-based compounds as enzyme inhibitors. Notably, derivatives have been evaluated for their ability to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. Some derivatives exhibited promising activity compared to standard inhibitors like acarbose, indicating their potential in managing diabetes by regulating blood sugar levels .

Case Study 1: Pain Management

A recent study focused on a related compound's analgesic properties, revealing its efficacy in models of nociceptive and neuropathic pain. The dual action on histamine H3 and sigma receptors was identified as a novel mechanism for pain relief, showcasing the therapeutic potential of piperidine derivatives in pain management .

Case Study 2: Antiviral Activity

Another study evaluated the antiviral activity of piperidine-containing compounds against HIV. Certain derivatives demonstrated enhanced potency against wild-type HIV strains with EC50 values in the low nanomolar range, indicating their potential as antiviral agents .

Data Summary

Biological ActivityObserved EffectsReferences
Dopamine Receptor BindingHigh affinity for DAT; potential for neurological therapies
Antimicrobial ActivityInhibition of Xanthomonas axonopodis and Fusarium solani
α-Glucosidase InhibitionSignificant inhibition compared to acarbose
Analgesic ActivityEffective in nociceptive and neuropathic pain models
Antiviral ActivityPotent against HIV with low EC50 values

Q & A

Q. What are the recommended synthetic pathways for 2-{2-[4-(3-{1-[2-(Pyridin-2-yl)ethyl]piperidin-4-yl}propyl)piperidin-1-yl]ethyl}pyridine, and how can purity be optimized?

  • Methodology : Use multi-step nucleophilic substitution and reductive amination, with intermediates purified via column chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH). Monitor purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN) and confirm structural integrity with ¹H/¹³C NMR. For reproducibility, optimize reaction conditions (e.g., temperature, catalyst loading) using Design of Experiments (DoE) frameworks .
    正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!
    2:56:25
    【论文必备工具】让导师对你刮目相看的SCI论文写作神器
    04:53

Q. How should researchers validate the compound’s structural identity and stability under varying storage conditions?

  • Methodology : Combine spectroscopic techniques (FTIR for functional groups, HRMS for molecular weight) and stability studies under controlled humidity/temperature (e.g., 25°C/60% RH vs. 40°C/75% RH). Use accelerated stability testing over 4–12 weeks, with degradation products analyzed via LC-MS. Cross-reference spectral libraries (e.g., SciFinder, Reaxys) for verification .

Q. What in vitro assays are suitable for preliminary pharmacological screening of this compound?

  • Methodology : Prioritize target-specific assays (e.g., receptor binding assays for GPCRs or kinase inhibition studies). For example:
  • GPCR Binding : Radioligand displacement assays (³H-labeled antagonists, IC₅₀ determination).
  • Kinase Profiling : Use ADP-Glo™ kinase assay with a 50-kinase panel.
    Validate results against positive controls (e.g., known inhibitors) and repeat in triplicate to assess variability .

Advanced Research Questions

Q. How can contradictory data between in vitro binding affinity and in vivo efficacy be resolved?

  • Methodology : Investigate pharmacokinetic factors (e.g., metabolic stability via liver microsomal assays) and blood-brain barrier permeability (PAMPA-BBB model). Perform dose-response studies in animal models, correlating plasma exposure (LC-MS/MS quantification) with target engagement (ex vivo receptor occupancy assays). Use Bayesian statistical models to integrate multi-modal data .

Q. What computational strategies are effective for predicting structure-activity relationships (SAR) of derivatives?

  • Methodology : Apply molecular docking (AutoDock Vina) to map interactions with target receptors, followed by molecular dynamics simulations (GROMACS) to assess binding stability. Use QSAR models (DRAGON descriptors, Random Forest regression) to prioritize substituents for synthesis. Validate predictions with experimental IC₅₀ values and publish datasets in open-access repositories (e.g., Zenodo) .

Q. How can researchers address low solubility in aqueous buffers during formulation development?

  • Methodology : Screen co-solvents (PEG 400, DMSO) and surfactants (Poloxamer 407) via phase solubility diagrams. Use nanoformulation techniques (e.g., lipid nanoparticles, particle size <200 nm) and characterize with dynamic light scattering (DLS). Assess bioavailability in rodent models via oral gavage vs. intravenous administration .

Key Considerations

  • Data Contradictions : Always cross-validate findings using orthogonal assays (e.g., SPR vs. ITC for binding kinetics) and leverage open-access databases for benchmarking .
  • Ethical Reporting : Disclose synthetic yields, purity thresholds, and assay limits transparently to avoid reproducibility crises .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.